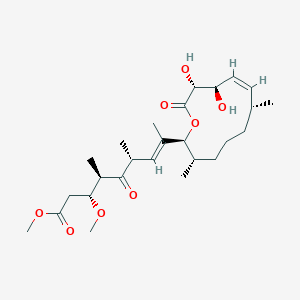![molecular formula C8H7FN2 B12834160 2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
2-(fluoromethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(fluoromethyl)-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their presence in various biologically active molecules, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluoromethyl)-1H-benzo[d]imidazole typically involves the introduction of a fluorine atom into the benzimidazole core. One common method is the photochemical cleavage of imidazolediazonium fluoroborates. This method involves the diazotization of aminoimidazoles with sodium nitrite in aqueous hydrofluoric acid, followed by irradiation with a mercury lamp to replace the diazo group with a fluorine atom .
Industrial Production Methods
Industrial production of fluorinated benzimidazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the photochemical cleavage method makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(fluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of fluorine-substituted derivatives .
Applications De Recherche Scientifique
2-(fluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including fluorinated polymers and ionic liquids
Mécanisme D'action
The mechanism of action of 2-(fluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity enhances the compound’s binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-1-methylimidazole
- 2-trifluoromethylimidazole
- 2-chloro-1-methylimidazole
Uniqueness
2-(fluoromethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of the fluorine atom. This substitution enhances its chemical stability, biological activity, and binding affinity compared to non-fluorinated benzimidazoles. The compound’s unique properties make it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H7FN2 |
|---|---|
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
2-(fluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7FN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11) |
Clé InChI |
SUCVFLDSLQTTCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)

